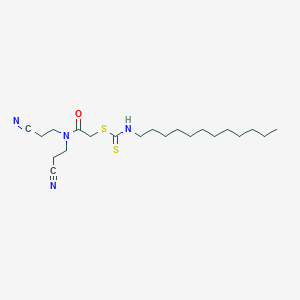
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl dodecyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L497789-1EA, also known as 2-(bis(2-cyanoethyl)amino)-2-oxoethyl dodecyldithiocarbamate, is a chemical compound with the molecular formula C21H36N4OS2 and a molecular weight of 424.67 g/mol . This compound is characterized by its unique structure, which includes a dodecyldithiocarbamate group and a bis(2-cyanoethyl)amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L497789-1EA typically involves the reaction of dodecylamine with carbon disulfide to form dodecyldithiocarbamic acid. This intermediate is then reacted with 2-(bis(2-cyanoethyl)amino)-2-oxoethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of SALOR-INT L497789-1EA follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
SALOR-INT L497789-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The dodecyldithiocarbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted dithiocarbamates .
Applications De Recherche Scientifique
SALOR-INT L497789-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as an additive in lubricants
Mécanisme D'action
The mechanism of action of SALOR-INT L497789-1EA involves its interaction with molecular targets such as enzymes and receptors. The dodecyldithiocarbamate group can chelate metal ions, affecting the activity of metalloenzymes. The bis(2-cyanoethyl)amino group can interact with nucleophilic sites on proteins and DNA, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(bis(2-cyanoethyl)amino)-2-oxoethyl methyl dithiocarbamate
- 2-(bis(2-cyanoethyl)amino)-2-oxoethyl ethyl dithiocarbamate
- 2-(bis(2-cyanoethyl)amino)-2-oxoethyl phenyl dithiocarbamate
Uniqueness
SALOR-INT L497789-1EA is unique due to its dodecyldithiocarbamate group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C21H36N4OS2 |
|---|---|
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
[2-[bis(2-cyanoethyl)amino]-2-oxoethyl] N-dodecylcarbamodithioate |
InChI |
InChI=1S/C21H36N4OS2/c1-2-3-4-5-6-7-8-9-10-11-16-24-21(27)28-19-20(26)25(17-12-14-22)18-13-15-23/h2-13,16-19H2,1H3,(H,24,27) |
Clé InChI |
SFQMFWURNXPDIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=S)SCC(=O)N(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)
![Methyl 4-{2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11999247.png)
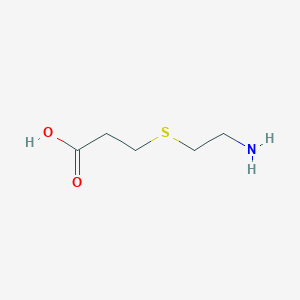

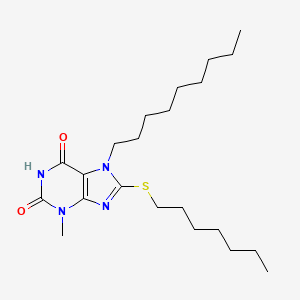


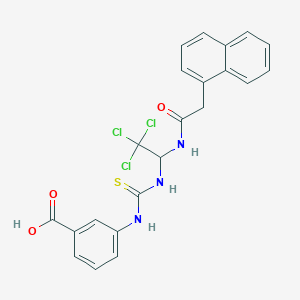
![1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B11999271.png)
![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)
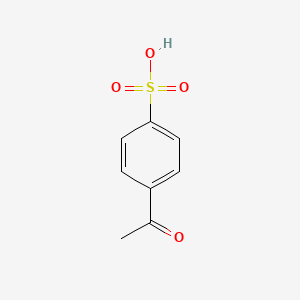
![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)
![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
